[1,2,4]Triazole, 4-amino-3-ethyl-5-[N'-[5-(4-trifluoromethoxyphenyl)furan-2-ylmethylene]hydrazino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound that features a trifluoromethoxyphenyl group, a furaldehyde moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves multiple stepsThe final step involves the formation of the hydrazone linkage with the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The furaldehyde moiety can be oxidized to form carboxylic acids.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furaldehyde moiety can yield carboxylic acids, while reduction of the hydrazone linkage can produce amines .
Scientific Research Applications
5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxyphenyl group can enhance binding affinity, while the triazole ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-METHOXY)PHENYL-2-FURALDEHYDE 2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE
- 5-(4-FLUORO)PHENYL-2-FURALDEHYDE 2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE
Uniqueness
The presence of the trifluoromethoxy group in 5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURALDEHYDE 2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from similar compounds .
Properties
Molecular Formula |
C16H15F3N6O2 |
---|---|
Molecular Weight |
380.32 g/mol |
IUPAC Name |
5-ethyl-3-N-[(E)-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C16H15F3N6O2/c1-2-14-22-24-15(25(14)20)23-21-9-12-7-8-13(26-12)10-3-5-11(6-4-10)27-16(17,18)19/h3-9H,2,20H2,1H3,(H,23,24)/b21-9+ |
InChI Key |
ZEAWWQSJJLUCIX-ZVBGSRNCSA-N |
Isomeric SMILES |
CCC1=NN=C(N1N)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)OC(F)(F)F |
Canonical SMILES |
CCC1=NN=C(N1N)NN=CC2=CC=C(O2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.